molecular formula C17H22N4O2 B14130172 Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-

Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-

Cat. No.: B14130172
M. Wt: 314.4 g/mol
InChI Key: LKNRRYREVIDBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- is a complex organic compound that features a unique structure combining an imidazole ring, a benzopyran moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the construction of the benzopyran moiety. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzopyran moiety can interact with cellular membranes, affecting their fluidity and function . The urea linkage provides stability and enhances the compound’s bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- lies in its combination of the imidazole ring, benzopyran moiety, and urea linkage. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-3,4-dihydro-2H-chromen-6-yl]-3-methylurea

InChI

InChI=1S/C17H22N4O2/c1-3-21(17(22)18-2)14-4-5-16-15(9-14)12(6-7-23-16)8-13-10-19-11-20-13/h4-5,9-12H,3,6-8H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

LKNRRYREVIDBLT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC2=C(C=C1)OCCC2CC3=CN=CN3)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.